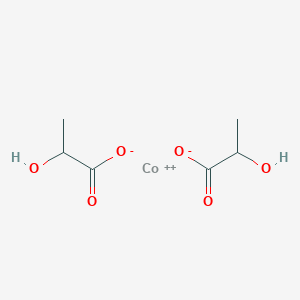
Cobalt dilactate
Vue d'ensemble
Description
Cobalt dilactate, also known as cobalt lactate, is a chemical compound and a salt of cobalt and lactic acid with the formula Co(C3H5O3)2 . It forms a peach-blossom red salt .
Synthesis Analysis
Cobalt lactate can be formed by boiling hydrated oxide of cobalt with lactic acid . Cobalt oxides have been prepared by different procedures, such as the sol–gel process, hydrothermal synthesis, mechanochemical processing reactions, and combustion synthesis .Molecular Structure Analysis
The molecular structure of cobalt (II) complexes was optimized theoretically, and their electronic or thermodynamic parameters were obtained from density functional theory (DFT) .Chemical Reactions Analysis
Cobalt is a reactive element. It combines with oxygen in the air, but does not catch on fire and burn unless it is in powder form . Cobalt has the ability to react with most acids to produce hydrogen gas .Physical And Chemical Properties Analysis
Cobalt is a hard, gray metal that occurs naturally. It is found in rocks, soil, water, plants, and animals, including people . Cobalt lactate forms a peach-blossom red salt and is soluble in water .Applications De Recherche Scientifique
Antimicrobial Agents in Biological Systems
Cobalt compounds, including Cobalt dilactate, have been extensively researched for their antimicrobial properties. They have shown promising results in combating various types of bacteria, especially Gram-negative bacteria .
Biocompatible Magnetic Fluids
Cobalt dilactate has been used in the creation of biocompatible magnetic fluids. These fluids have a wide range of applications, including in medical imaging and drug delivery .
Hybrid Supercapacitors
Cobalt dilactate is used in the production of hybrid supercapacitors. These devices have high energy storage capacity and can be used in various electronic devices .
4. Magnetic Resonance Imaging (MRI) and Controlled Drug Delivery Cobalt dilactate has been used in the field of MRI for enhancing the imaging process. Additionally, it has been used in controlled drug delivery systems, providing a targeted approach to drug administration .
Nanostructured Cobalt Gas Sensors
Cobalt dilactate is used in the production of nanostructured cobalt gas sensors. These sensors have high sensitivity and are used in various industries for gas detection .
Microwave Absorbing Paints
Cobalt dilactate is used in the production of microwave absorbing paints. These paints are used in various industries, including aerospace and defense .
Catalytic Activity in Reactions
Cobalt dilactate has been found to have catalytic activity in various chemical reactions. This makes it valuable in the field of chemistry and industrial manufacturing .
Active Sites for Electrochemical Applications
Cobalt dilactate is used in electrochemical applications, where it acts as an active site for various reactions. This has applications in energy storage and conversion .
Mécanisme D'action
Target of Action
Cobalt dilactate, also known as cobalt lactate, is a chemical compound that primarily targets the cobalt ion . Cobalt ions are known to form stable complexes with cyanide, which is a mechanism utilized by certain cobalt-based compounds . Cobalt ions are also involved in the formation of cobalamin, a unique metal complex coenzyme .
Mode of Action
Cobalt dilactate interacts with its targets by forming stable complexes. For example, one mole of cobalt can bind to six moles of cyanide, creating less toxic cobalt cyanides which can be excreted in the urine . This interaction results in the detoxification of cyanide, making cobalt-based compounds potential antidotes for cyanide poisoning .
Biochemical Pathways
Cobalt dilactate affects the biochemical pathways involved in the synthesis of cobalamin. Cobalamin is synthesized by two pathways: aerobic and anaerobic, each requiring up to 30 enzymes . Within these pathways, a cobaltochelatase catalyzes the insertion of the cobalt ion into the tetrapyrrole . Cobalt dilactate, therefore, plays a crucial role in the biosynthesis of cobalamin, which represents one of the most complex biosynthetic pathways known in nature .
Pharmacokinetics
It is known that cobalt ions are soluble in water , which may influence their bioavailability and distribution in the body. More research is needed to fully understand the ADME properties of cobalt dilactate .
Result of Action
The molecular and cellular effects of cobalt dilactate’s action are largely dependent on its role in the formation of cobalamin and the detoxification of cyanide. Cobalamin plays an essential role as an electron transfer mediator in reductive dechlorination of chlorinated organics . On the other hand, the formation of less toxic cobalt cyanides helps in the detoxification of cyanide .
Action Environment
The action, efficacy, and stability of cobalt dilactate can be influenced by various environmental factors. For instance, cobalt-based catalysts have been found to show different activities in acidic environments . Moreover, the presence of other substances, such as cyanide, can also affect the action of cobalt dilactate .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cobalt(2+);2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Co/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUKOWSPRKCWBV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CoO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936286 | |
| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt dilactate | |
CAS RN |
16039-54-6 | |
| Record name | Cobalt lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16039-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cobalt dilactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016039546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(2+) bis(2-hydroxypropanoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cobalt dilactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
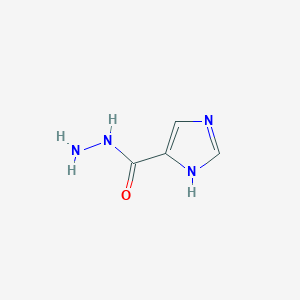
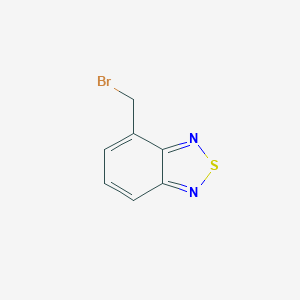
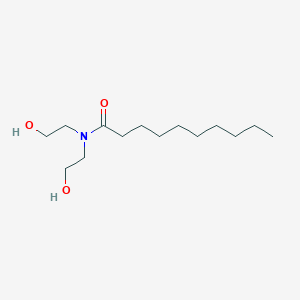
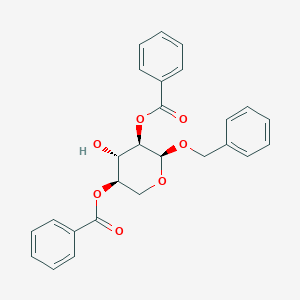
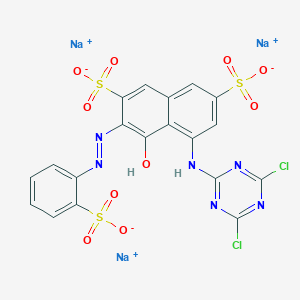
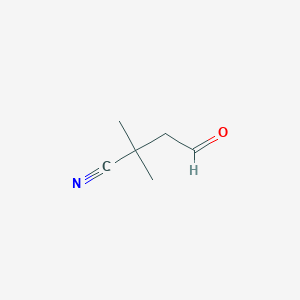


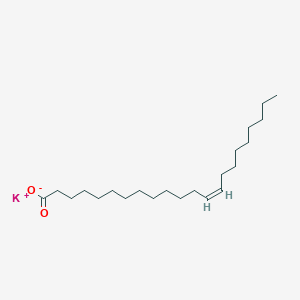
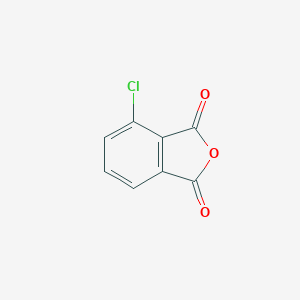
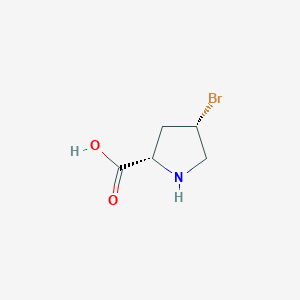
![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
